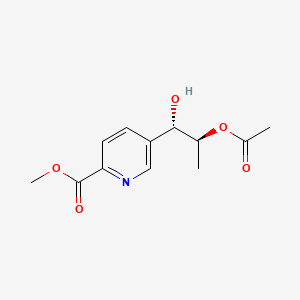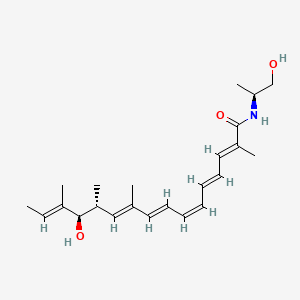
Myxalamid D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myxalamid D is a fatty amide.
Aplicaciones Científicas De Investigación
Biosynthesis and Chemical Structure
Myxalamids, including Myxalamid D, are recognized for their role as potent inhibitors of the eukaryotic electron transport chain. The biosynthesis gene cluster of myxalamids was identified in Myxococcus xanthus, revealing insights into the chemical structure and production process of these compounds. This discovery connected primary and secondary metabolism, highlighting the biochemical pathways involved in Myxalamid D production (Bode et al., 2007).
Antifungal Properties
Myxalamid D demonstrates significant antifungal properties. Novel metabolites related to Myxalamid D were isolated from the myxobacterium Cystobacter fuscus, showing considerable antifungal activity. These findings suggest the potential use of Myxalamid D and its derivatives in developing new antifungal agents (Kundim et al., 2004).
Biosynthetic Pathways
In-depth research into the biosynthesis of 2′-O-methylmyxalamide D, a derivative of Myxalamid D, has been conducted. The study identified a biosynthetic gene cluster in Cystobacter fuscus, which is crucial for the synthesis of Myxalamid D. This research enhances our understanding of the enzymatic processes and genetic components involved in producing this compound (Feng et al., 2006).
Secondary Metabolite Discovery
The exploration of secondary metabolites from Myxococcus xanthus using LC-MS/MS profiling identified compounds analogous to the Myxalamid series, including Myxalamid D. This study underscores the potential of high-throughput screening methods in discovering novel microbial secondary metabolites, which could include new forms or derivatives of Myxalamid D (Kim et al., 2009).
Combined Polyketide Synthase/Non-Ribosomal Peptide Synthetase
Research into the myxalamid biosynthetic gene cluster from Stigmatella aurantiaca Sga15 revealed that Myxalamid D is formed by a combined polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. This finding is pivotal for understanding how Myxalamid D is synthesized and offers a gateway for producing novel antibiotics through combinatorial biosynthesis (Silakowski et al., 2001).
Propiedades
Nombre del producto |
Myxalamid D |
|---|---|
Fórmula molecular |
C23H35NO3 |
Peso molecular |
373.5 g/mol |
Nombre IUPAC |
(2E,4E,6Z,8E,10E,12R,13R,14E)-13-hydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14-tetramethylhexadeca-2,4,6,8,10,14-hexaenamide |
InChI |
InChI=1S/C23H35NO3/c1-7-18(3)22(26)20(5)15-17(2)13-11-9-8-10-12-14-19(4)23(27)24-21(6)16-25/h7-15,20-22,25-26H,16H2,1-6H3,(H,24,27)/b9-8-,12-10+,13-11+,17-15+,18-7+,19-14+/t20-,21+,22+/m1/s1 |
Clave InChI |
SJFXXCHPVOUCOT-GWBIGIMOSA-N |
SMILES isomérico |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C=C\C=C\C=C(/C)\C(=O)N[C@@H](C)CO)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
SMILES canónico |
CC=C(C)C(C(C)C=C(C)C=CC=CC=CC=C(C)C(=O)NC(C)CO)O |
Sinónimos |
myxalamid D myxalamide D |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3R,4S,5R)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)-5-methylpyrrolidine-3,4-diol](/img/structure/B1246573.png)
![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)
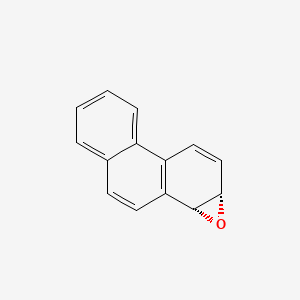
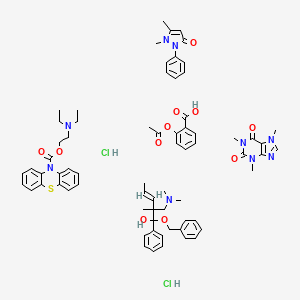
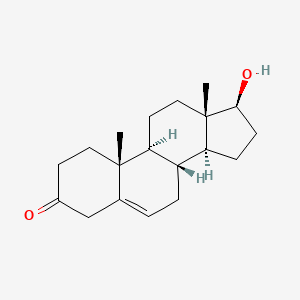
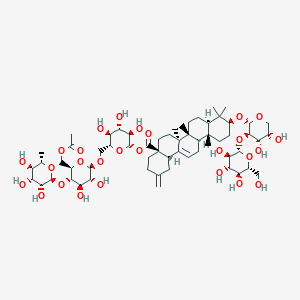

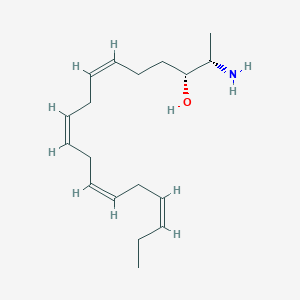
![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)
